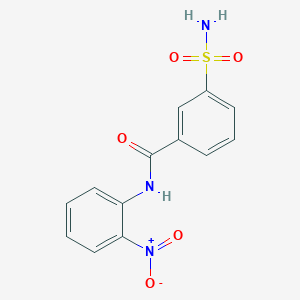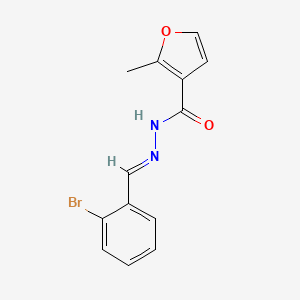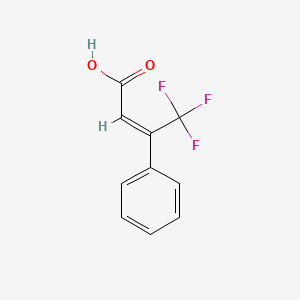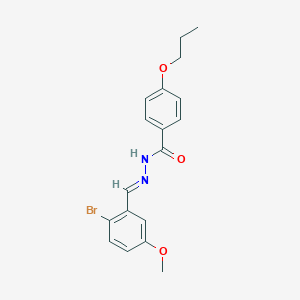![molecular formula C12H11ClN2O2S B3867237 N'-[1-(5-chloro-2-thienyl)ethylidene]-2-methyl-3-furohydrazide](/img/structure/B3867237.png)
N'-[1-(5-chloro-2-thienyl)ethylidene]-2-methyl-3-furohydrazide
Vue d'ensemble
Description
N'-[1-(5-chloro-2-thienyl)ethylidene]-2-methyl-3-furohydrazide, also known as CTEF, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is a furohydrazide derivative that contains a thienyl group and a chloro substituent. CTEF has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.
Mécanisme D'action
The mechanism of action of N'-[1-(5-chloro-2-thienyl)ethylidene]-2-methyl-3-furohydrazide is not fully understood. However, it is believed that the compound exerts its effects by inhibiting certain enzymes that are involved in cell growth and proliferation. N'-[1-(5-chloro-2-thienyl)ethylidene]-2-methyl-3-furohydrazide has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects:
N'-[1-(5-chloro-2-thienyl)ethylidene]-2-methyl-3-furohydrazide has been shown to exhibit a range of biochemical and physiological effects. In addition to its anti-proliferative and pro-apoptotic effects, N'-[1-(5-chloro-2-thienyl)ethylidene]-2-methyl-3-furohydrazide has also been shown to possess anti-inflammatory properties. This compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N'-[1-(5-chloro-2-thienyl)ethylidene]-2-methyl-3-furohydrazide in lab experiments is its relatively low toxicity. This compound has been shown to be well-tolerated in animal studies, with no significant adverse effects reported. However, one limitation of using N'-[1-(5-chloro-2-thienyl)ethylidene]-2-methyl-3-furohydrazide is its limited solubility in aqueous solutions. This can make it difficult to administer the compound in certain experimental settings.
Orientations Futures
There are several potential future directions for research on N'-[1-(5-chloro-2-thienyl)ethylidene]-2-methyl-3-furohydrazide. One area of interest is in the development of novel cancer therapies that incorporate N'-[1-(5-chloro-2-thienyl)ethylidene]-2-methyl-3-furohydrazide. Another potential area of research is in the study of the compound's anti-inflammatory properties, which may have applications in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, further investigation into the mechanism of action of N'-[1-(5-chloro-2-thienyl)ethylidene]-2-methyl-3-furohydrazide may provide insights into the fundamental processes of cell growth and division.
Applications De Recherche Scientifique
N'-[1-(5-chloro-2-thienyl)ethylidene]-2-methyl-3-furohydrazide has been studied for its potential applications in various scientific research fields. One of the most promising areas of research is in the field of cancer treatment. N'-[1-(5-chloro-2-thienyl)ethylidene]-2-methyl-3-furohydrazide has been shown to exhibit anti-proliferative activity against several cancer cell lines, including breast cancer, lung cancer, and colon cancer cells. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Propriétés
IUPAC Name |
N-[(E)-1-(5-chlorothiophen-2-yl)ethylideneamino]-2-methylfuran-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O2S/c1-7(10-3-4-11(13)18-10)14-15-12(16)9-5-6-17-8(9)2/h3-6H,1-2H3,(H,15,16)/b14-7+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIUBNVKFALJABN-VGOFMYFVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NN=C(C)C2=CC=C(S2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CO1)C(=O)N/N=C(\C)/C2=CC=C(S2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49733580 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N'-[(1E)-1-(5-chlorothiophen-2-yl)ethylidene]-2-methylfuran-3-carbohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N'-(4-ethoxybenzylidene)-2,7-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B3867187.png)
![[1-(6,8-dimethoxy-4-methyl-2-quinolinyl)-3-piperidinyl]methanol](/img/structure/B3867197.png)

![N-(3-chlorophenyl)-N-{2-oxo-2-[2-(3-pyridinylmethylene)hydrazino]ethyl}benzenesulfonamide](/img/structure/B3867204.png)


![2-[(bicyclo[2.2.1]hept-2-ylcarbonyl)amino]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B3867225.png)

![2,2'-oxybis[N-(4-acetylphenyl)benzamide]](/img/structure/B3867242.png)
![(1S*,6R*)-9-(1,3-benzothiazol-6-ylcarbonyl)-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B3867257.png)